molecular formula C10H23ClOSi B1608407 tert-Butyl(4-chlorobutoxy)dimethylsilane CAS No. 89031-83-4

tert-Butyl(4-chlorobutoxy)dimethylsilane

Cat. No. B1608407
CAS RN: 89031-83-4
M. Wt: 222.83 g/mol
InChI Key: MTQPZXNVDIKRAK-UHFFFAOYSA-N
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Description

“tert-Butyl(4-chlorobutoxy)dimethylsilane” is a chemical compound with the linear formula Cl(CH2)4OSi(CH3)2C(CH3)3 . It has a molecular weight of 222.83 . This compound is often used in research and has a variety of applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of “tert-Butyl(4-chlorobutoxy)dimethylsilane” is represented by the SMILES string CC(C)(C)Si(C)OCCCCCl . This indicates that the molecule consists of a silicon atom (Si) bonded to two methyl groups (CH3), a tert-butyl group (C(CH3)3), and a 4-chlorobutoxy group (OCCCCCl) .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl(4-chlorobutoxy)dimethylsilane” are not detailed in the search results, it’s known that similar compounds can participate in intramolecular conjugate additions of alkyl halides onto alpha,beta-unsaturated lactones .


Physical And Chemical Properties Analysis

“tert-Butyl(4-chlorobutoxy)dimethylsilane” is a liquid at room temperature . It has a refractive index of 1.439 (lit.) and a density of 0.87 g/mL at 25 °C (lit.) . Its boiling point is 201 °C (lit.) .

Scientific Research Applications

Preparation of Secondary and Tertiary tert-Butyldimethylsilylamines

tert-Butyl (chloro) dimethylsilane reacts with primary and secondary amines or their lithium salts to produce compounds like tert-butyldimethylsilyl (trimethylsilyl)-benzylamine. These compounds exhibit high stability toward hydrolysis and are generally less reactive than their trimethylsilyl analogs (Bowser & Bringley, 1985).

Hydroxyl Group Protection

tert-Butyldimethylsilyl ethers are used to protect hydroxyl groups in various chemical reactions. These ethers are stable in water or alcohol bases under normal conditions and resist hydrogenolysis and mild chemical reduction. This makes them useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).

Involvement in Palladium-Catalyzed Cross Couplings

Compounds containing tert-butyldimethylsilane undergo palladium-catalyzed intra-intermolecular cascade cross-couplings. Such reactions yield products like indene analogues and spirocyclopropanated tricycles, indicating the compound's utility in complex organic syntheses (Demircan, 2014).

Development of Organic Magnetic Materials

tert-Butyldimethylsilyl compounds play a role in synthesizing stable nitroxide radicals used in magnetic materials. They form specific structures crucial for understanding magnetic behavior and intermolecular interactions (Ferrer et al., 2001).

Aldol Additions in Synthesis

The tert-butyldimethylenolsilane derived from tert-butyl thioacetate facilitates highly stereoselective chelation-controlled aldol additions. This indicates its significance in synthesizing complex molecules like β-lactam antibiotics (Gennari & Cozzi, 1988).

Catalyzed Decomposition of Diazoketones

The tert-butyldimethylsilane framework assists in the palladium(II)-catalyzed decomposition of diazoketones, leading to the formation of various organic compounds. This highlights its role in complex organic transformations (Maas et al., 1994).

Diol Protection and Deprotection

tert-Butyldimethylsilyl chloride is used for the protection and subsequent deprotection of diols, demonstrating its utility insynthetic organic chemistry. This process is crucial for manipulating functional groups in complex molecules, allowing for precise and selective chemical transformations (Osajima et al., 2009).

Involvement in Metal-Organic Chemistry

tert-Butyldimethylsilane derivatives are used in the preparation of metal-organic complexes like rac-[bis(2-trimethylsilyl-4-tert-butyl-η5-cyclopentadienyl)dimethylsilane]dichlorotitanium and zirconium. These complexes have applications in catalysis and materials science due to their unique structural and electronic properties (Chacon et al., 1995).

Development of Low Dielectric Constant Materials

tert-Butyl side groups in polyimides, derived from tert-butyl(4-chlorobutoxy)dimethylsilane, contribute to creating materials with low dielectric constants. This has significant implications in electronics, particularly in the development of materials for insulating layers in microelectronics (Chern & Tsai, 2008).

Synthesis and Catalytic Applications

tert-Butyl(4-chlorobutoxy)dimethylsilane derivatives are instrumental in synthesizing catalysts for various organic reactions. These catalysts, through their unique structural properties, facilitate efficient and selective chemical transformations, highlighting the compound's role in enhancing catalytic performance (Mikhel et al., 2011).

Nucleophilic Protected H2S Equivalents

Compounds like [(tert-butyldimethylsilyl)oxy]methanethiol serve as nucleophilic reagents for introducing protected bivalent sulfur, demonstrating the versatility of tert-butyl(4-chlorobutoxy)dimethylsilane in synthesizing specialized chemical reagents (Dong et al., 2015).

Fabrication of Organic Optoelectronic Devices

tert-Butyl(4-chlorobutoxy)dimethylsilane derivatives are used in synthesizing functionalized pyrenes, which have promising applications in organic optoelectronic devices like OLEDs. This underscores the compound's significance in the field of organic electronics (Hu et al., 2013).

properties

IUPAC Name

tert-butyl-(4-chlorobutoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPZXNVDIKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391971
Record name tert-Butyl(4-chlorobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(4-chlorobutoxy)dimethylsilane

CAS RN

89031-83-4
Record name tert-Butyl(4-chlorobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

t-Butylchlorodimethylsilane (8.3 g, 55 mmol) was added to a stirred mixture of 4-chlorobutanol (5.0 mL, 50 mmol), silver nitrate (12.8 g, 75.1 mmol), and pyridine (4.0 mL, 50 mmol) in 40 mL of dry THF. After 4 hr, the reaction mixture was filtered through Celite and evaporated to give a yellow oil. The material was purified by distillation to provide 4-chlorobutyl t-butyldimethylsilyl ether as a colorless oil (11 g, quantitative). To a solution of triphenylmethane (5.10 g, 20.8 mmol) in 25 mL of dry THF at -78° C., 13.1 mL (21 mmol) of 1.6M n-butyllithium was added dropwise under nitrogen. Shortly thereafter, 4.29 g (19.3 mmol) of 4-chlorobutyl t-butyldimethylsilyl ether was added. After addition of water and extraction with hexane, the product was purified by chromatography on silica gel with 1:3 dichloromethane-hexane, providing t-butyldimethylsilyl 5,5,5-triphenylpentyl ether as an oil (6.85 g). This material was dissolved in THF (30 mL) and 16 mL of 1.0M tetrabutylammonium fluoride in THF was added. After 3 hr, the mixture was acidified with 1N HCl, extracted with three portions of ethyl acetate, and the extracts dried over magnesium sulfate and evaporated in vacuo. The product was purified by chromatography on silica gel with a 10%-20% gradient of ethyl acetate in hexane, providing the title compound as a white solid, 3.83 g (63% overall).
Quantity
8.3 g
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reactant
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5 mL
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4 mL
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40 mL
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12.8 g
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catalyst
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Synthesis routes and methods II

Procedure details

Compound 7-a, 4-chloro-1-butanol, (CAS 928-51-8) (100 g, 920 mmol) was dissolved in CH2Cl2 (1000 mL) at room temperature. Imidazole (CAS 288-32-4) (81.5, 1200 mmol) and TBDMS-Cl (CAS 18162-48-6) (152 g, 1010 mmol) was added at 0° C. The mixture was stirred for 4 h at rt. The mixture was filtered off. The filtrate was washed with 10% aqueous HCl-solution and brine. After evaporation of the filtrate, we get the product 7-c as a clear oil (100 g, 50%).
[Compound]
Name
Compound 7-a
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1000 mL
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1200 mmol
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reactant
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Quantity
152 g
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GA Molander, DJ St. Jean - The Journal of organic chemistry, 2002 - ACS Publications
Samarium(II) iodide, in the presence of catalytic amounts of nickel(II) iodide, has been used to promote intramolecular conjugate additions of alkyl halides onto α,β-unsaturated lactones. …
Number of citations: 67 pubs.acs.org
JJ Roach, Y Sasano, CL Schmid, S Zaidi… - ACS central …, 2017 - ACS Publications
Salvinorin A (SalA) is a plant metabolite that agonizes the human kappa-opioid receptor (κ-OR) with high affinity and high selectivity over mu- and delta-opioid receptors. Its therapeutic …
Number of citations: 36 pubs.acs.org
J Roach, Y Sasano, C Schmid, S Zaidi, V Katritch… - 2017 - chemrxiv.org
Salvinorin A (SalA) is a plant metabolite that agonizes the human kappa-opioid receptor (κ-OR) with high affinity and high selectivity over mu- and delta-opioid receptors. Its therapeutic …
Number of citations: 1 chemrxiv.org
S Chakraborty, S Majumdar - Biochemistry, 2020 - ACS Publications
Pain remains a very pervasive problem throughout medicine. Classical pain management is achieved through the use of opiates belonging to the mu opioid receptor (MOR) class, …
Number of citations: 43 pubs.acs.org
P Wang, B Zhang - RSC advances, 2021 - pubs.rsc.org
This work aims to unravel the impact of disubstitution patterns on the physical properties and processing characteristics of indole-based aromatic polyesters. A series of hydroxyl-…
Number of citations: 1 pubs.rsc.org
T Hatakeyama, S Ito, H Yamane, M Nakamura… - Tetrahedron, 2007 - Elsevier
A magnesium enamide derived from N-2-(N′,N′-dimethylamino)ethyl imine reacts with primary and secondary alkyl chlorides and fluorides to give an α-alkylated ketone in good to …
Number of citations: 11 www.sciencedirect.com

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